molecular formula C9H12O3 B119980 Homovanillyl alcohol CAS No. 2380-78-1

Homovanillyl alcohol

Cat. No.: B119980
CAS No.: 2380-78-1
M. Wt: 168.19 g/mol
InChI Key: XHUBSJRBOQIZNI-UHFFFAOYSA-N
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Description

. This compound is part of the vanilloid family and is known for its aromatic properties. It has a molecular formula of C9H12O3 and a molar mass of 168.19 g/mol .

Biochemical Analysis

Biochemical Properties

Homovanillyl alcohol interacts with various enzymes, proteins, and other biomolecules. It is a key component of Queen mandibular pheromone , and it has been shown to have high scavenging activities . It is also involved in the modulation of several intracellular signals .

Cellular Effects

This compound has profound effects on cellular processes. It has been found to protect red blood cells from oxidative injury and has a protective effect on cardiovascular disease . It also influences cell function by modulating intracellular signaling and improving cellular response to oxidative stress and pro-inflammatory stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is a metabolite of hydroxytyrosol, which in turn is a metabolite of the neurotransmitter dopamine . This suggests that it may play a role in dopamine-related neurological processes.

Temporal Effects in Laboratory Settings

It is known that it has antioxidant properties , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of hydroxytyrosol, which in turn is a metabolite of the neurotransmitter dopamine . This suggests that it may be involved in dopamine-related metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Homovanillyl alcohol can be synthesized through several methods. One common approach involves the reduction of homovanillic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method involves the O-methylation of 4-hydroxyphenylacetic acid followed by reduction .

Industrial Production Methods: In industrial settings, this compound can be produced through the biotransformation of vanillin using microbial enzymes. This method is considered environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Homovanillyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Homovanillyl alcohol is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and biological activities make it a valuable subject of study.

Properties

IUPAC Name

4-(2-hydroxyethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUBSJRBOQIZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178494
Record name 3-Methoxy-4-hydroxyphenylethanol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (4-Hydroxy-3-methoxyphenyl)ethanol
Source Human Metabolome Database (HMDB)
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CAS No.

2380-78-1
Record name Homovanillyl alcohol
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Record name 3-Methoxy-4-hydroxyphenylethanol
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Record name 3-Methoxy-4-hydroxyphenylethanol
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Record name 4-(2-hydroxyethyl)guaiacol
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Record name HOMOVANILLYL ALCOHOL
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Record name (4-Hydroxy-3-methoxyphenyl)ethanol
Source Human Metabolome Database (HMDB)
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Melting Point

40 - 42 °C
Record name (4-Hydroxy-3-methoxyphenyl)ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The activity of F8 indicated the presence of a more polar substance than any of the aforementioned compounds. This substance was unaffected by BF3 methylation or catalytic hydrogenation at atmospheric pressure, but its activity and presence was completely destroyed by acetylation or bromination. Acetylation followed by scgc-ms disclosed a spectrum (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ= 2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); 6.80(1H, quartet, J=2 Hz, H6 aryl); δ=6.85(1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to δ=6.80 and δ =6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) reminiscent of the material observed in HQMC and thought to be 4-hydroxy-2-methoxyphenylethanol (R. M. Crewe and H. H. W. Velthuis, Naturwissenschaften 67, 467 (1980)). Synthesis of this compound as reported (A. S. Howard, J. P. Michael and M. A. Schmidt, S.-Afr. Tydskr. Chem. 34, 132 (1981). The reported structural assignments in this paper are reversed. The reader is directed to K. D. Kaufman and W. E. Russey, J. Org. Chem. 30, 1320 (1965) for the correct structural precursors) led to two hydroxymethoxyphenylethanols, the acetate derivatives of which had chromatographic retention characteristics different from the F8 HQMC component. Neither of these hydroxymethoxyphenylethanols was active, nor enhanced activity, when tested with the other materials in the micro-pipette biassay. Therefore, in November, 1986, the isomer responsible for the enhanced activity was isolated and identified from a HQMC extract of five queens that had been laying through the summer. This extract was active and contained the F8 component even though only small quantities of queen pheromone are produced in the fall (J. Pain, B. Roger and J. Theurkauff, Apidologie 5, 319 (1974)). After isolation and acetylation, we obtained only 2-3 μg of the putatively active compound in F8. High resolution 1H nuclear magnetic resonance (nmr) spectroscopy of this material (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ=2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); δ=6.80(1H, guartet, J=2 Hz, H6 aryl); δ=6.85 (1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1 H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to the δ=6.80 and δ=6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) gave a spectrum interpreted as 4-hydroxy-3-methoxyphenylethanol. Acetylation of 4-hydroxy-3-methoxyphenylethanol or homovanillyl alcohol, (HVA), provided nmr and scgc-ms spectra and retention times identical to those obtained from the acetylated derivative of HQMC present in F8. The addition of HVA to the three previously implicated compounds raised the response to 83% of that obtained from HQMC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does homovanillyl alcohol exert its antioxidant effects?

A1: While this compound itself possesses weaker antioxidant activity compared to its precursor hydroxytyrosol, research suggests it still contributes to the overall antioxidant effects observed after olive oil consumption. [, , ] One study demonstrated that this compound, alongside other olive oil phenols, effectively reduced homocysteine-induced endothelial cell adhesion and the expression of intercellular adhesion molecule-1 (ICAM-1), even with its lower scavenging activity compared to other tested compounds. [] This suggests that while direct radical scavenging may play a role, other mechanisms could be involved in its antioxidant action.

Q2: Does this compound influence catecholamine pathways?

A2: Yes, research shows that this compound administration to rats led to a significant increase in the urinary excretion of dopamine, norepinephrine, normetanephrine, and 3-methoxytyramine, indicating an influence on catecholamine synthesis. [] Interestingly, this effect was observed to be gender-dependent, with male rats exhibiting a more pronounced response compared to females. This highlights the complex interplay between this compound and physiological systems.

Q3: What is the molecular formula, weight, and key structural features of this compound?

A3: this compound has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. Structurally, it features a benzene ring with a 2-hydroxyethyl group at position 1, a methoxy group at position 2, and a hydroxyl group at position 4. This structure classifies it as a phenolic compound with a catechol moiety.

Q4: Are there studies on the stability of this compound in different formulations?

A4: While specific studies on the stability of this compound in various formulations are limited within the provided research, one study explored the bioavailability of tableted water-soluble olive polyphenols, including this compound, with and without phospholipid micelle incorporation. [] Interestingly, the study found that the free forms of the polyphenols, including this compound, exhibited higher bioavailability compared to the micelle-incorporated forms. This suggests that formulation strategies can impact the bioavailability and potentially the stability of this compound. Further research is needed to explore optimal formulation approaches for maximizing its stability and efficacy.

Q5: Have there been any computational studies to understand the antioxidant mechanism of this compound?

A6: While the provided research doesn't directly involve computational studies on this compound, a related study on phenylpropanoid glycoside analogues, which share structural similarities with this compound, employed density functional theory (DFT) calculations. [] This computational approach revealed that the antioxidant mechanism of these analogues proceeds through a sequential proton loss single electron transfer (SPLET) pathway. Similar investigations using computational methods could offer valuable insights into the specific antioxidant mechanisms of this compound.

Q6: How can the stability of this compound be improved in formulations?

A6: While specific information on enhancing this compound stability in formulations is limited within the provided research, general strategies for improving the stability of phenolic compounds can be considered. These include:

    Q7: How is this compound metabolized and excreted in the body?

    A9: this compound is primarily metabolized through phase II conjugation reactions, such as glucuronidation and sulfation, resulting in more water-soluble metabolites that are readily excreted in urine. [, ] One study investigating the bioavailability of olive oil polyphenols, including this compound, in humans found that its urinary excretion was significantly higher when consumed as a natural component of extra virgin olive oil compared to its addition to refined olive oil or yogurt. [] This highlights the influence of food matrix and composition on the absorption and metabolism of this compound.

    Q8: Are there any gender differences in the metabolism of this compound?

    A10: Yes, a study evaluating the impact of hydroxytyrosol derivatives, including this compound, on catecholamine pathways in rats revealed gender-specific differences in their metabolism. [] Male rats exhibited a more pronounced increase in the excretion of catecholamines, including dopamine, norepinephrine, and their metabolites, compared to females. This suggests a potential influence of sex hormones on the pharmacokinetics and pharmacodynamics of this compound, warranting further investigation in humans.

    Q9: What in vitro models have been used to study the effects of this compound?

    A9: Several in vitro studies have been conducted to investigate the biological activities of this compound. These include:

    • Human umbilical vascular endothelial cells (HUVEC): Used to evaluate the effects of this compound on the expression of adhesion molecules, such as ICAM-1 and VCAM-1, involved in endothelial activation and atherosclerosis. []
    • Human erythrocytes: Employed to assess the protective effects of this compound against oxidative stress induced by mercury chloride (HgCl2). []
    • EA.hy.926 cells (human endothelial cell line): Utilized to examine the ability of this compound to reduce homocysteine-induced monocyte adhesion and ICAM-1 expression. []

    Q10: Has this compound demonstrated any protective effects in animal models of disease?

    A12: While specific details on the efficacy of this compound in animal models of disease are limited within the provided research, one study investigated its impact on neurotransmitter levels in pig cerebral spinal fluid. [, ] The study observed alterations in dopamine metabolism following this compound administration, suggesting a potential influence on dopaminergic pathways. Further research utilizing appropriate animal models is crucial to fully understand the potential therapeutic benefits and mechanisms of action of this compound in various disease states.

    Q11: What analytical techniques are commonly used to measure this compound levels in biological samples?

    A11: Several analytical methods have been employed for the quantification of this compound and its metabolites in biological samples. These include:

    • High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection or mass spectrometry (MS) for sensitive and specific analysis. [, , , , ]
    • Gas chromatography-mass spectrometry (GC-MS): Used for the identification and quantification of volatile compounds, including this compound, in complex mixtures like olive oil and wine. [, , , , ]

    Q12: Are there validated methods for analyzing this compound in different matrices?

    A12: Yes, researchers have developed and validated analytical methods for quantifying this compound in various matrices, including:

    • Rat plasma: A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous quantification of oleuropein and its metabolites, including this compound, in rat plasma. []
    • Human urine: Validated HPLC methods coupled with UV or MS detection have been employed for analyzing this compound and its glucuronide conjugates in human urine samples. [, ]

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